Benzenesulfonyl chloride, 2,5-dipropoxy-
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Overview
Description
Benzenesulfonyl chloride, 2,5-dipropoxy- is an organosulfur compound with the molecular formula C12H17ClO4S. It is a derivative of benzenesulfonyl chloride, where two propoxy groups are attached to the benzene ring at the 2 and 5 positions. This compound is a colorless to pale yellow liquid that is soluble in organic solvents but reacts with water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonyl chloride, 2,5-dipropoxy- can be synthesized through the chlorination of 2,5-dipropoxybenzenesulfonic acid or its salts using phosphorus oxychloride or phosphorus pentachloride. The reaction typically involves heating the mixture at elevated temperatures (170-180°C) for several hours to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of benzenesulfonyl chloride, 2,5-dipropoxy- may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process would likely include steps for purification and distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonyl chloride, 2,5-dipropoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form sulfonamides.
Esterification: Reacts with alcohols to form sulfonate esters.
Hydrolysis: Reacts with water to form 2,5-dipropoxybenzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Used in the formation of sulfonamides under mild conditions.
Alcohols: Used in the formation of sulfonate esters, typically requiring a catalyst.
Water: Hydrolysis reaction occurs readily at room temperature.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
2,5-Dipropoxybenzenesulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
Benzenesulfonyl chloride, 2,5-dipropoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers
Mechanism of Action
The mechanism of action of benzenesulfonyl chloride, 2,5-dipropoxy- involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles such as amines and alcohols. The sulfonyl group acts as an electrophile, facilitating the nucleophilic attack and subsequent formation of sulfonamides or sulfonate esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: The parent compound, used widely in organic synthesis.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A similar compound with a methyl group on the benzene ring, often preferred due to its solid state at room temperature.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group, used in similar reactions.
Uniqueness
Benzenesulfonyl chloride, 2,5-dipropoxy- is unique due to the presence of two propoxy groups, which can influence its reactivity and solubility. These groups can also provide steric hindrance, affecting the compound’s interactions with nucleophiles and potentially leading to different reaction outcomes compared to its simpler analogs .
Properties
CAS No. |
62774-45-2 |
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Molecular Formula |
C12H17ClO4S |
Molecular Weight |
292.78 g/mol |
IUPAC Name |
2,5-dipropoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C12H17ClO4S/c1-3-7-16-10-5-6-11(17-8-4-2)12(9-10)18(13,14)15/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
JNGSDPJLEJHGHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)OCCC)S(=O)(=O)Cl |
Origin of Product |
United States |
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